

What are the chemical properties of N-methylpiperidine-4-carboxamide hydrochloride?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-methylpiperidine-4-carboxamide hydrochloride

Cat. No.: B157816

[Get Quote](#)

N-Methylpiperidine-4-carboxamide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylpiperidine-4-carboxamide hydrochloride is a heterocyclic organic compound belonging to the piperidine class. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to interact with a wide range of biological targets. This technical guide provides a detailed overview of the known chemical properties of **N**-methylpiperidine-4-carboxamide hydrochloride, including its synthesis, characterization, and potential biological significance.

Chemical Properties

A summary of the key chemical and physical properties of **N**-methylpiperidine-4-carboxamide hydrochloride is presented below. It is important to note that while some data for the free base (N-methylpiperidine-4-carboxamide) is available, specific experimental data for the hydrochloride salt is limited in publicly accessible literature.

Property	Value	Source
Chemical Name	N-methylpiperidine-4-carboxamide hydrochloride	N/A
CAS Number	1903-75-9	[1]
Molecular Formula	C ₇ H ₁₅ ClN ₂ O	[1]
Molecular Weight	178.66 g/mol	[1]
Appearance	Solid (presumed)	General chemical knowledge
Purity	≥95%	[2]
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in polar solvents like water and alcohols (inferred for the hydrochloride salt)	[2]
pKa	Not available	N/A
Stability	Stable under normal storage conditions.	General chemical knowledge

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **N-methylpiperidine-4-carboxamide hydrochloride** is not readily available in the cited literature, a general synthetic approach can be inferred from standard organic chemistry principles. The synthesis would likely involve the amidation of a piperidine-4-carboxylic acid derivative followed by N-methylation and subsequent formation of the hydrochloride salt.

A plausible synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **N-methylpiperidine-4-carboxamide hydrochloride**.

Characterization of the final compound would involve a suite of analytical techniques to confirm its identity and purity.

Experimental Protocols (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: To determine the number and types of protons, their chemical environments, and splitting patterns.
- ^{13}C NMR: To identify the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

- To identify the presence of key functional groups, such as the amide C=O stretch, N-H bonds, and C-N bonds.

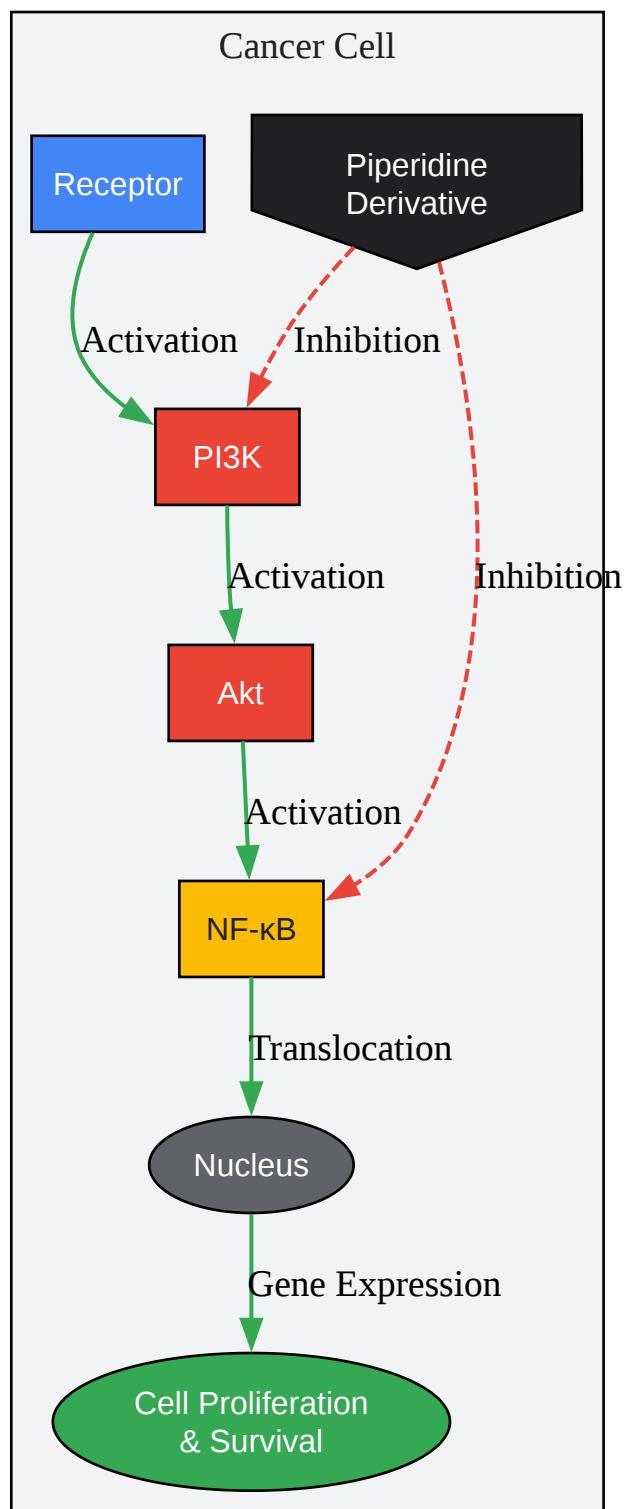
Mass Spectrometry (MS):

- To determine the molecular weight of the compound and obtain information about its fragmentation pattern, confirming the molecular structure.

Biological Activity and Potential Applications

The biological activity of **N-methylpiperidine-4-carboxamide hydrochloride** has not been extensively characterized in the available literature. However, the broader class of piperidine carboxamide derivatives has been investigated for a range of therapeutic applications.

Studies have shown that piperidine carboxamides can act as:


- Calpain inhibitors: These have potential applications in neuroprotective therapies.
- Anti-osteoporosis agents: By targeting enzymes like cathepsin K.
- Antimelanoma agents: Inducing senescence-like phenotypes in cancer cells.

- Antimalarial agents: By inhibiting the *Plasmodium falciparum* proteasome.[\[3\]](#)
- Regulators of crucial signaling pathways: Including STAT-3, NF-κB, and PI3K/Akt, which are often dysregulated in cancer.

The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS).

Given the structural similarities to other biologically active piperidine derivatives, it is plausible that **N-methylpiperidine-4-carboxamide hydrochloride** could exhibit activity in one or more of these areas. Further research is required to elucidate its specific mechanism of action and potential therapeutic targets.

The following diagram illustrates a generalized signaling pathway that is often modulated by piperidine-containing compounds in the context of cancer therapy.

[Click to download full resolution via product page](#)

Caption: Generalized PI3K/Akt/NF-κB signaling pathway often targeted by piperidine derivatives.

Conclusion

N-methylpiperidine-4-carboxamide hydrochloride is a piperidine derivative with potential for further investigation in drug discovery and development. While specific data on its physicochemical properties and biological activity are currently limited, the known activities of related compounds suggest that it could be a valuable lead structure for developing novel therapeutics. Further experimental work is necessary to fully characterize this compound and explore its pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1903-69-1: N-Methylpiperidine-4-carboxamide [cymitquimica.com]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the chemical properties of N-methylpiperidine-4-carboxamide hydrochloride?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157816#what-are-the-chemical-properties-of-n-methylpiperidine-4-carboxamide-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com